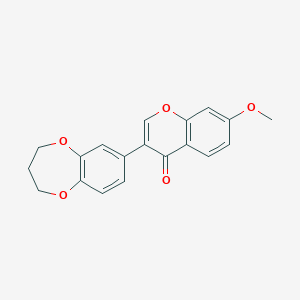
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features an indole moiety linked to a dihydrooxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves the formation of the indole moiety followed by the construction of the dihydrooxazole ring. One common method involves the use of (1H-indol-3-yl)methyl electrophiles, which are generated rapidly and under mild conditions (25°C) in a microflow reactor . This method allows for efficient nucleophilic substitution reactions, enabling the synthesis of various indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microflow technology is particularly advantageous in industrial settings due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the dihydrooxazole ring, potentially leading to the formation of different ring structures.
Substitution: Nucleophilic substitution reactions are common, particularly involving the (1H-indol-3-yl)methyl electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures (around 25°C) and controlled environments to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies in drug development and biochemical research.
Wirkmechanismus
The mechanism of action of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The dihydrooxazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, known for its role as a plant hormone.
Methyl (indol-3-yl)acetate: Another indole derivative with applications in organic synthesis and biological research.
Uniqueness
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(4S)-4-(1H-indol-3-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O/c1-9-15-11(8-16-9)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,11,14H,6,8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
FVHFROUWVOEHDL-NSHDSACASA-N |
Isomerische SMILES |
CC1=N[C@H](CO1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1=NC(CO1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



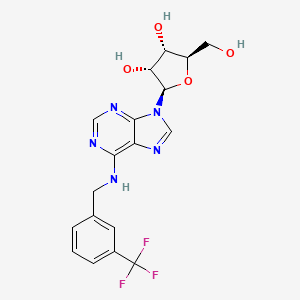
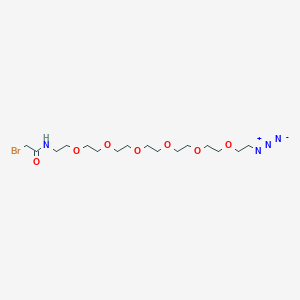
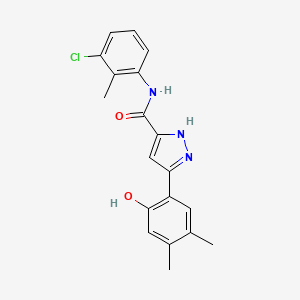
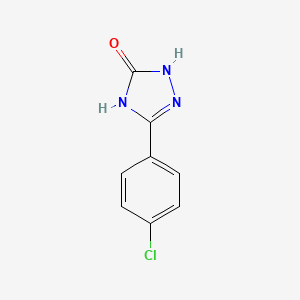
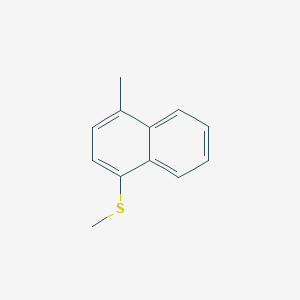
![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
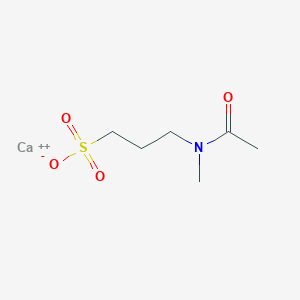
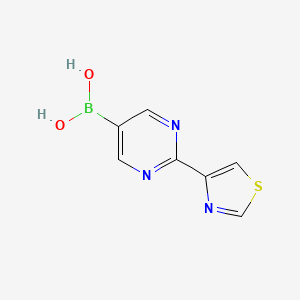
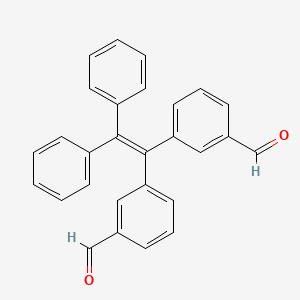
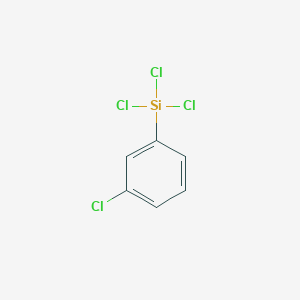
![1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087327.png)
